Cas no 368866-35-7 (4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid)

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a tetrahydrothiopyran ring system. This compound is particularly valuable in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The thiopyran ring introduces conformational constraints and potential sulfur-based reactivity, making it useful for designing structurally diverse peptides or peptidomimetics. Its carboxylic acid moiety allows for further coupling via standard amide bond formation. The compound is suited for solid-phase peptide synthesis (SPPS) and may enhance stability or modulate physicochemical properties in target molecules. Proper handling under inert conditions is recommended to preserve reactivity.
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid structure
368866-35-7 structure
商品名:4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid
CAS番号:368866-35-7
MF:C21H21NO4S
メガワット:383.46074
MDL:MFCD02683143
CID:304105
PubChem ID:1268218

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2H-Thiopyran-4-carboxylicacid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]tetrahydro-
    • 4-(9H-fluoren-9-ylmethoxycarbonylamino)thiane-4-carboxylic acid
    • Fmoc-4-amino-tetrahydrothiopyran-4-carboxylic acid
    • 4-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-TETRAHYDRO-THIOPYRAN-4-CARBOXYLIC ACID
    • 4-N-FMOC-AMino-4-carboxytetrahydrothiopyran
    • AB12382
    • AC1LOR3F
    • AG-F-28988
    • CTK1C1973
    • MolPort-002-345-336
    • SureCN1157156
    • 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-thiopyran-4-carboxylic acid
    • A874257
    • MFCD02683143
    • EN300-624071
    • 4-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)THIANE-4-CARBOXYLIC ACID
    • SY015790
    • 4-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-TETRAHYDRO-THIOPYRAN-4-CARBOXYLICACID
    • 4-(FMOC-AMINO)TETRAHYDROTHIOPYRAN-4-CARBOXYLIC ACID
    • FT-0679729
    • DTXSID90361470
    • AC7641
    • 4-(FMOC-AMINO)TETRAHYDROTHIOPYRAN-4-CARBOXYLICACID
    • SCHEMBL1157156
    • 368866-35-7
    • FMOC-4-AMINO-4-CARBOXYTETRAHYDROTHIOPYRAN
    • CS-0100995
    • Z1200999320
    • AKOS027256619
    • Fmoc-4-amino-tetrahydrothiopyran-4-carboxylic acid, AldrichCPR
    • BS-42572
    • 4-(9H-fluoren-9-ylmethoxycarbonylamino)tetrahydrothiopyran-4-carboxylic acid
    • 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}thiane-4-carboxylic acid
    • 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid
    • MDL: MFCD02683143
    • インチ: InChI=1S/C21H21NO4S/c23-19(24)21(9-11-27-12-10-21)22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24)
    • InChIKey: KEJAASWNXTXYMD-UHFFFAOYSA-N
    • ほほえんだ: O=C(O)C1(CCSCC1)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O

計算された属性

  • せいみつぶんしりょう: 383.11900
  • どういたいしつりょう: 383.119
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 540
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 101A^2

じっけんとくせい

  • 密度みつど: 1.2020 (rough estimate)
  • 屈折率: 1.5060 (estimate)
  • PSA: 100.93000
  • LogP: 4.26640

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 37/39-26
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:0-5°Cで保存
  • 危険レベル:IRRITANT

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM457353-1g
4-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-TETRAHYDRO-THIOPYRAN-4-CARBOXYLIC ACID
368866-35-7 95%+
1g
$604 2022-09-01
TRC
F632018-25mg
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid
368866-35-7
25mg
$75.00 2023-05-18
abcr
AB312735-250 mg
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid, 95%; .
368866-35-7 95%
250mg
€294.80 2023-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-294747A-1 g
Fmoc-4-amino-tetrahydrothiopyran-4-carboxylic acid,
368866-35-7
1g
¥1,918.00 2023-07-11
Enamine
EN300-624071-1.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-4-carboxylic acid
368866-35-7 95%
1g
$0.0 2023-06-06
Aaron
AR00C9OR-50mg
2H-​Thiopyran-​4-​carboxylic acid, 4-​[[(9H-​fluoren-​9-​ylmethoxy)​carbonyl]​amino]​tetrahydro-
368866-35-7 95%
50mg
$190.00 2025-03-21
Aaron
AR00C9OR-250mg
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid
368866-35-7 95%
250mg
$376.00 2025-01-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU5693-100mg
4-(9H-fluoren-9-ylmethoxycarbonylamino)tetrahydrothiopyran-4-carboxylic acid
368866-35-7 97%
100mg
¥864.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU5693-1g
4-(9H-fluoren-9-ylmethoxycarbonylamino)tetrahydrothiopyran-4-carboxylic acid
368866-35-7 97%
1g
¥2880.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU5693-10g
4-(9H-fluoren-9-ylmethoxycarbonylamino)tetrahydrothiopyran-4-carboxylic acid
368866-35-7 97%
10g
¥18115.0 2024-04-19

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid 関連文献

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acidに関する追加情報

Introduction to 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid (CAS No. 368866-35-7)

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 368866-35-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which integrates a fluorenylmethoxycarbonyl (Fmoc) protecting group with a tetrahydro-thiopyran core. The presence of these functional moieties not only imparts unique chemical properties but also opens up diverse possibilities for its application in drug discovery and molecular synthesis.

The tetrahydro-thiopyran scaffold is a heterocyclic structure that has been extensively studied for its pharmacological relevance. Thiopyran derivatives are known for their ability to interact with biological targets, making them valuable intermediates in the development of therapeutic agents. In particular, the four-membered ring of tetrahydro-thiopyran contributes to the molecule's flexibility and lipophilicity, which are critical factors in determining its bioavailability and binding affinity. The incorporation of a carboxylic acid group at the 4-position further enhances its reactivity, allowing for subsequent modifications such as amidation or esterification.

The Fmoc protecting group, on the other hand, is a cornerstone in peptide synthesis and has been widely employed to safeguard amino groups during multi-step organic transformations. The fluorenylmethoxycarbonyl moiety is particularly favored due to its stability under various reaction conditions and ease of removal under mild acidic conditions. This feature makes 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid an excellent candidate for applications in solid-phase peptide synthesis (SPPS) and as a building block for more complex peptidomimetics.

Recent advancements in medicinal chemistry have highlighted the potential of heterocyclic compounds as pharmacophores. The tetrahydro-thiopyran core has been shown to exhibit activities across multiple therapeutic areas, including anti-inflammatory, antiviral, and anticancer effects. For instance, studies have demonstrated that derivatives of thiopyran can modulate enzyme activity by binding to specific pockets on target proteins. The structural motif's ability to adopt multiple conformations also contributes to its versatility in drug design.

In the context of drug development, the combination of the Fmoc protecting group and the tetrahydro-thiopyran scaffold offers a strategic advantage. The protecting group ensures that the amino functionality remains inert during synthetic steps, while the heterocyclic core provides a scaffold that can be further functionalized to enhance binding interactions with biological targets. This dual functionality makes 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid a valuable asset in the chemist's toolbox.

Recent research has also explored the use of fluorene-based derivatives in medicinal chemistry due to their favorable photophysical properties. The fluorene moiety is known for its fluorescence characteristics, which can be exploited in diagnostic imaging and photodynamic therapy applications. While this compound's primary focus may lie in synthetic chemistry, its structural features hint at potential applications beyond traditional pharmaceuticals.

The carboxylic acid functionality at the 4-position of the tetrahydro-thiopyran ring provides an additional layer of reactivity that can be leveraged for further derivatization. This allows chemists to introduce various substituents, such as alcohols, amines, or thiols, depending on the desired outcome. Such modifications can fine-tune the physicochemical properties of the molecule, including solubility, stability, and metabolic clearance.

From a synthetic perspective, 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid serves as an intermediate that can be used to construct more complex molecules via cross-coupling reactions or nucleophilic substitutions. Its compatibility with modern synthetic methodologies makes it a versatile building block for both small-molecule drug discovery and peptidomimetic design.

The growing interest in heterocyclic chemistry has been fueled by reports demonstrating that these compounds often exhibit superior pharmacological profiles compared to their acyclic counterparts. The rigid yet flexible nature of heterocyclic rings allows for optimal interactions with biological targets while minimizing off-target effects. This is particularly relevant in cases where precise spatial orientation is critical for efficacy.

In summary,4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid (CAS No. 368866-35-7) represents a promising compound with applications spanning synthetic chemistry, peptide science, and drug development. Its unique structural features—comprising an Fmoc protected amino group linked to a tetrahydro-thiopyran core—position it as a versatile intermediate for constructing biologically active molecules. As research continues to uncover new therapeutic opportunities within heterocyclic chemistry,this compound is likely to play an increasingly important role in the discovery and development of novel pharmaceutical agents.

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